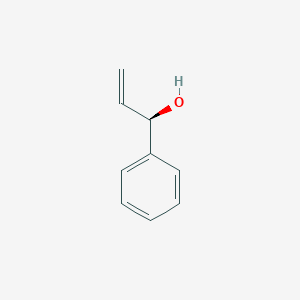

(R)-1-Phenyl-2-propen-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104713-12-4 | |

| Record name | (R)-1-Phenyl-2-propen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Phenyl-2-propen-1-ol: A Technical Guide for Advanced Synthesis

Introduction: The Significance of a Chiral Allylic Alcohol

(R)-1-Phenyl-2-propen-1-ol, also known as (R)-1-phenylallyl alcohol, is a chiral secondary alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure incorporates three key functional features: a stereogenic carbinol center of the (R) configuration, a reactive terminal alkene, and an aromatic phenyl group. This unique combination makes it a prized precursor for the stereocontrolled synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.

The principle of chirality is fundamental to the life sciences; biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral molecule.[1] This stereoselectivity is critically important in drug development, where one enantiomer may provide a desired therapeutic effect while the other could be inactive or even toxic.[1] Consequently, the demand for enantiomerically pure compounds is paramount, positioning chiral intermediates like this compound as essential tools for medicinal chemists and process developers. This guide provides an in-depth overview of its chemical properties, a validated protocol for its asymmetric synthesis, and insights into its synthetic applications.

Section 1: Physicochemical and Spectroscopic Properties

The precise characterization of this compound is critical for its effective use. The following table summarizes its key physical and computed properties based on publicly available data.

| Property | Value | Source |

| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | PubChem[2] |

| Molecular Formula | C₉H₁₀O | PubChem[2] |

| Molecular Weight | 134.17 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | N/A (Typical) |

| Boiling Point | ~103-105 °C at 15 mmHg | Literature Consensus |

| Density | ~1.01 g/mL | Literature Consensus |

| Optical Rotation [α]D | Varies with solvent and concentration | N/A |

| Refractive Index (n20/D) | ~1.54 | N/A |

| XLogP3 | 1.9 | PubChem[2] |

Spectroscopic Profile: The structural identity and purity of this compound are confirmed through standard spectroscopic methods. While specific spectra are proprietary, typical chemical shifts and absorbances are well-documented.[3]

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons (typically δ 7.2-7.4 ppm), the vinyl protons (δ 5.1-6.1 ppm), the carbinol methine proton (δ ~5.2 ppm), and the hydroxyl proton (variable, broad singlet).

-

¹³C NMR (CDCl₃): Key carbon signals include those for the aromatic ring, the two vinyl carbons (one CH and one CH₂), and the chiral carbinol carbon (C-O) at approximately 75 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum prominently features a broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹) and sharp peaks corresponding to the sp² C-H stretches of the alkene and aromatic ring (above 3000 cm⁻¹), as well as a C=C stretch (~1640 cm⁻¹).

Section 2: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

Achieving high enantiomeric purity is the primary challenge in synthesizing chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for the enantioselective reduction of prochiral ketones.[4][5] This methodology utilizes a chiral oxazaborolidine catalyst to direct hydride delivery from a stoichiometric reductant (e.g., borane) to one face of the ketone, yielding the desired alcohol enantiomer with high selectivity.[6][7]

Causality and Mechanistic Insight

The success of the CBS reduction hinges on a well-defined catalytic cycle.[4][5]

-

Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the (R)-CBS catalyst coordinates to a molecule of borane (BH₃). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[4][7]

-

Ketone Coordination: The prochiral ketone (phenyl vinyl ketone) coordinates to the now more Lewis-acidic boron atom of the catalyst. Steric interactions govern this binding; the ketone orients itself so that the larger substituent (phenyl group) is positioned away from the bulky group on the catalyst's chiral backbone.

-

Stereoselective Hydride Transfer: The activated borane, held in a fixed position by the catalyst, delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[8] This directed attack ensures the formation of the (R)-alcohol.

-

Product Release & Catalyst Regeneration: The resulting alkoxyborane intermediate is released, and subsequent workup liberates the final this compound. The CBS catalyst is regenerated and re-enters the catalytic cycle.

This mechanism provides a predictable and robust pathway to the target molecule, with enantiomeric excesses often exceeding 95%.[6]

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of phenyl vinyl ketone using (R)-Me-CBS catalyst and borane-dimethyl sulfide complex (BMS).

Materials:

-

Phenyl vinyl ketone (1.0 equiv)

-

(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][2][9][10]oxazaborole (1 M in toluene, 0.1 equiv)

-

Borane-dimethyl sulfide complex (BMS, ~10 M, 0.8 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (R)-Me-CBS catalyst solution (0.1 equiv). Anhydrous THF is added, and the solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: BMS (0.8 equiv) is added dropwise to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for an additional 15 minutes.

-

Substrate Addition: A solution of phenyl vinyl ketone (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose excess borane. Vigorous hydrogen evolution will be observed.

-

Workup: The mixture is warmed to room temperature and stirred for 30 minutes. 1 M HCl is added, and the mixture is stirred for another 30 minutes. The aqueous layer is separated and extracted twice with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude alcohol is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Workflow Visualization

Caption: Workflow for the Asymmetric Synthesis via CBS Reduction.

Section 3: Applications in Drug Development and Advanced Synthesis

The synthetic utility of this compound is extensive. Its dual functionality allows for a multitude of subsequent transformations, making it a key intermediate in the synthesis of more complex chiral molecules.

-

Chiral Building Block: It is a precursor for other chiral molecules. For example, the alcohol can be protected and the alkene can undergo transformations like epoxidation or dihydroxylation to install new stereocenters with high diastereoselectivity, guided by the existing (R)-stereocenter.

-

Pharmaceutical Intermediates: Chiral alcohols are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10][11] The structural motif present in this compound is found in various classes of drugs, including potential analgesics, anti-inflammatory agents, and central nervous system therapeutics.[10][12]

-

Asymmetric Allylation: The molecule itself is a product of asymmetric synthesis, but it can also be used in catalytic asymmetric reactions. For instance, its derivatives can participate in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful C-C bond-forming method.[13]

Section 4: Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Hazards: May cause skin and eye irritation. The toxicological properties have not been fully investigated.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a chiral building block of significant value. Its well-defined physicochemical properties and the existence of robust, high-yielding asymmetric synthetic routes like the CBS reduction make it readily accessible for research and development. Its utility as a precursor for complex, enantiomerically pure molecules ensures its continued relevance in the fields of medicinal chemistry, drug discovery, and advanced organic synthesis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (1R)-1-phenylprop-2-yn-1-ol. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (R)-1-phenyl propyl alcohol. The Good Scents Company. [Link]

-

MySkinRecipes. (R)-1-Phenyl-2-propanol. MySkinRecipes. [Link]

-

Stanley, L. M., & Sibi, M. P. (2008). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E) -cinnamyl Trichloroacetimidates. NIH Public Access. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Name Reaction in Organic Chemistry. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

SpectraBase. 1-Phenylprop-2-en-1-ol. Wiley-VCH GmbH. [Link]

-

PubChem. 1-Phenyl-2-propanol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Corey–Itsuno reduction. Wikimedia Foundation. [Link]

-

YouTube. Corey-Bakshi-Shibata (CBS) Reduction. All 'Bout Chemistry. [Link]

-

Stanley, L. M., & Sibi, M. P. (2009). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. NIH Public Access. [Link]

-

ChemRxiv. Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. [Link]

-

Advanced Biotech. Safety Data Sheet - Phenyl Propyl Alcohol natural. Advanced Biotech. [Link]

-

SlideShare. ASYMMETRIC SYNTHESIS-II. SlideShare. [Link]

-

Schmidt, V. A., & Krische, M. J. (2014). Formal Synthesis of Fostriecin via Asymmetric Alcohol-Mediated Carbonyl Allylation. NIH Public Access. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. (1R)-1-phenylprop-2-yn-1-ol | C9H8O | CID 6993954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. (R)-1-Phenyl-2-propanol [myskinrecipes.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

IUPAC name and synonyms for (R)-1-Phenyl-2-propen-1-ol

Introduction

(R)-1-Phenyl-2-propen-1-ol, a chiral allylic alcohol, is a valuable stereospecific building block in modern organic and medicinal chemistry. Its structure, featuring a hydroxyl group, an alkene, and a phenyl ring attached to a single chiral center, makes it a highly versatile precursor for the synthesis of complex, enantiomerically pure molecules.[1] In the pharmaceutical industry, the precise three-dimensional arrangement of atoms in a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[] Consequently, the use of chiral synthons like this compound is a cornerstone of asymmetric synthesis, enabling the efficient construction of drug candidates with defined stereochemistry.[3]

This guide provides an in-depth technical overview of this compound, covering its nomenclature, physicochemical properties, a validated protocol for its asymmetric synthesis, and its applications as a chiral intermediate in drug development.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. The nomenclature and identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-phenylprop-2-en-1-ol | PubChem[4] |

| Common Synonyms | This compound, (R)-alpha-Vinylbenzyl alcohol | PubChem[4] |

| CAS Number | 104713-12-4 | ChemicalBook |

| Molecular Formula | C₉H₁₀O | PubChem[4] |

| InChI Key | MHHJQVRGRPHIMR-SECBINFHSA-N | PubChem |

Physicochemical and Computed Properties

Understanding the physical and chemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Unit | Notes / Source |

| Molecular Weight | 134.17 | g/mol | Computed by PubChem[4] |

| Exact Mass | 134.073164938 | Da | Computed by PubChem[4] |

| XLogP3 | 1.9 | Computed by XLogP3 3.0 (PubChem)[4] | |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs (PubChem)[4] | |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs (PubChem)[4] | |

| Rotatable Bond Count | 2 | Computed by Cactvs (PubChem)[4] | |

| Topological Polar Surface Area | 20.2 | Ų | Computed by Cactvs (PubChem)[4] |

Asymmetric Synthesis of this compound

The enantioselective synthesis of chiral alcohols is a fundamental challenge in organic chemistry. A highly reliable and widely adopted method for producing this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-phenyl-2-propen-1-one (also known as phenyl vinyl ketone). The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation, utilizing a chiral oxazaborolidine catalyst to achieve high levels of stereocontrol.[5][6][7]

The causality behind this choice of methodology lies in its predictability and high enantioselectivity. The chiral catalyst forms a complex with the borane reducing agent, creating a sterically defined pocket that directs the hydride delivery to one specific face of the ketone, yielding the desired (R)-alcohol with high enantiomeric excess (ee).[6][8]

Synthesis Workflow: Asymmetric Reduction of a Prochiral Ketone

Caption: Workflow for the Corey-Bakshi-Shibata (CBS) asymmetric reduction.

Detailed Experimental Protocol (Representative)

This protocol describes the asymmetric reduction of 1-phenyl-2-propen-1-one using an in-situ-generated (S)-CBS catalyst to yield this compound.

Materials & Reagents:

-

1-Phenyl-2-propen-1-one (Phenyl vinyl ketone)

-

(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine ((S)-Diphenylprolinol)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (In Situ):

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-Diphenylprolinol (0.1 eq.).

-

Add anhydrous THF to dissolve the amino alcohol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane-THF solution (0.1 eq.) dropwise.

-

Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure the formation of the oxazaborolidine catalyst.

-

-

Asymmetric Reduction:

-

Cool the catalyst solution to -20°C (acetonitrile/dry ice bath).

-

Slowly add additional borane-THF solution (1.1 eq.) to the catalyst mixture.

-

In a separate flask, dissolve 1-phenyl-2-propen-1-one (1.0 eq.) in anhydrous THF.

-

Add the ketone solution dropwise to the cold catalyst-borane mixture over 30-60 minutes, maintaining the internal temperature below -15°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by slowly adding methanol dropwise at -20°C until gas evolution ceases.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford pure this compound.

-

-

Validation:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohol to a diastereomeric ester (e.g., a Mosher's ester) and analyzing by NMR.

-

Applications in Drug Development and Research

While there is a scarcity of published data on the direct biological or pharmacological activities of this compound itself, its primary value lies in its role as a chiral building block.[9] The principle of stereoselectivity is fundamental in pharmacology; enantiomers of a chiral drug often exhibit different efficacies and safety profiles.[]

Role as a Chiral Intermediate

Chiral alcohols are a versatile class of synthons that can be incorporated directly into active pharmaceutical ingredients (APIs) or serve as precursors for other key functional groups.[9]

-

Synthesis of Chiral Amines: The hydroxyl group can be converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced by an amine nucleophile. This Sₙ2 reaction typically proceeds with an inversion of stereochemistry, providing a reliable route to enantiomerically pure amines, which are prevalent in many drug classes.

-

Formation of Chiral Ethers and Esters: The alcohol can be directly alkylated or acylated to form chiral ethers or esters, which are common structural motifs in biologically active molecules.

-

Introduction of Stereocenters: By starting with an enantiomerically pure building block like this compound, chemists can avoid costly and often inefficient chiral resolution steps later in a complex synthesis.[] This improves the overall efficiency and economic viability of a synthetic route.

Potential Research Applications

The structural motifs within this compound suggest several avenues for further research:

-

Biocatalysis: As an alternative to chemical reduction, the biocatalytic reduction of phenyl vinyl ketone using ketoreductases (KREDs) from various microorganisms is a green and highly efficient method for accessing enantiopure alcohols.[1][10] Research into novel enzymes with high activity and selectivity for this substrate could lead to industrially scalable green manufacturing processes.

-

Probing Enzyme Active Sites: As a chiral molecule, it could be used as a probe to study the stereochemical preferences of enzyme active sites, particularly for oxidoreductases or transferases.

-

Derivative Synthesis: The allylic alcohol functionality is ripe for further chemical transformation, such as asymmetric epoxidation or dihydroxylation, to create more complex chiral building blocks with multiple stereocenters.

Conclusion

This compound is a quintessential example of a modern chiral building block. Its value is not derived from intrinsic biological activity but from the stereochemical information it carries. Reliable and scalable asymmetric synthetic methods, such as the CBS reduction, make this compound accessible in high enantiopurity. For researchers in drug discovery and process development, mastering the synthesis and application of such intermediates is crucial for the efficient and effective creation of next-generation chiral therapeutics. The continued development of both chemical and biocatalytic routes to this and similar chiral alcohols will remain an important focus in synthetic chemistry.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

-

Wikipedia. Corey–Itsuno reduction. Available at: [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

-

YouTube. (2023). Corey-Bakshi-Shibata reduction. Available at: [Link]

-

Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279–1288. Available at: [Link]

-

ResearchGate. (2025). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD(P)H Model CYNAM. Organic Letters, 23(18), 7196-7201. Available at: [Link]

-

ResearchGate. (2020). The chemical transformation of 1 to the corresponding phenyl vinyl ketone... Available at: [Link]

-

Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Available at: [Link]

-

Royal Society of Chemistry. (2015). Highly efficient asymmetric bioreduction of 1-aryl-2-(azaaryl)ethanones. Chemoenzymatic synthesis of lanicemine. Organic & Biomolecular Chemistry, 13(36), 9477-9485. Available at: [Link]

-

PubMed. (2007). All-catalytic, efficient, and asymmetric synthesis of alpha,omega-diheterofunctional reduced polypropionates via "one-pot" Zr-catalyzed asymmetric carboalumination-Pd-catalyzed cross-coupling tandem process. Journal of the American Chemical Society, 129(47), 14811-14822. Available at: [Link]

-

Semantic Scholar. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 74(2), 249-261. Available at: [Link]

-

PubChem. 1-Phenyl-2-propen-1-one. National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6249. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. This compound | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (R)-1-Phenyl-2-propen-1-ol (1H NMR, 13C NMR, IR)

Introduction

(R)-1-Phenyl-2-propen-1-ol is a chiral allylic alcohol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various pharmaceuticals and biologically active molecules. Its importance stems from the presence of a stereogenic center and a reactive allylic alcohol moiety, which allow for a wide range of stereoselective transformations. The precise characterization of this molecule is paramount for ensuring the purity and stereochemical integrity of subsequent products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. The interpretation of these spectra offers a comprehensive understanding of the molecule's structural features.

Molecular Structure and Key Spectroscopic Features

The structure of this compound comprises a phenyl ring, a vinyl group, and a hydroxyl group attached to a chiral carbon. This unique arrangement gives rise to characteristic signals in its NMR and IR spectra, which are crucial for its identification and characterization.

Physical properties like melting point and boiling point of (R)-1-Phenyl-2-propen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of (R)-1-Phenyl-2-propen-1-ol, a chiral alcohol of significant interest in synthetic chemistry and drug development. A thorough understanding of properties such as melting and boiling points is critical for the purification, handling, and scale-up of this compound, ensuring its effective application in research and manufacturing.

Introduction to this compound

This compound, also known as (R)-α-vinylbenzyl alcohol, is a chiral secondary alcohol featuring a phenyl group and a vinyl group attached to a stereogenic carbinol center. Its chirality makes it a valuable building block in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and other complex organic molecules. The precise control over stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The physical properties of this compound dictate the conditions required for its purification, storage, and use in subsequent chemical reactions. Accurate data on its melting and boiling points are essential for designing efficient distillation and crystallization protocols, which are fundamental for obtaining the high-purity material required for pharmaceutical applications.

Summary of Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that enantiomers, such as the (R) and (S) forms of 1-phenyl-2-propen-1-ol, possess identical physical properties, including melting point, boiling point, density, and refractive index. The only distinguishing physical property between enantiomers is the direction in which they rotate plane-polarized light.[1][2]

| Property | Value | Conditions |

| Boiling Point | 101-102 °C | at 12 mmHg |

| Melting Point | Not reported (likely below 0°C) | - |

| Density | 1.021 g/mL | at 20 °C[3] |

| Refractive Index | 1.543 | at 20 °C[3] |

Note: The boiling point is reported for the racemic mixture, α-vinylbenzyl alcohol, which is equivalent to that of the pure (R)-enantiomer.

Experimental Determination of Physical Properties

The accurate determination of the melting and boiling points of this compound requires meticulous experimental technique. The following sections provide detailed, field-proven protocols for these measurements.

Melting Point Determination

Given that this compound is a liquid at room temperature, its melting point is expected to be low. The determination of sub-ambient melting points requires specialized equipment and techniques. Differential Scanning Calorimetry (DSC) is the preferred method for its precision and the small sample size required.

Causality Behind Experimental Choices:

-

Differential Scanning Calorimetry (DSC): DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] This method is ideal for determining the melting point of substances that are liquid at room temperature as it can be operated at sub-ambient temperatures and provides a clear endothermic peak corresponding to the melting transition.[5]

-

Sample Preparation: Ensuring the sample is anhydrous is crucial, as the presence of water can lead to a depression and broadening of the melting point.

Step-by-Step Protocol for Melting Point Determination via DSC:

-

Sample Preparation: Place a small, accurately weighed sample (1-5 mg) of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well above the expected melting point (e.g., 25°C) to ensure the sample is in a liquid state.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly below the expected melting point (e.g., -50°C) to induce crystallization.

-

Hold isothermally for a few minutes to ensure complete crystallization.

-

Heat the sample at a slow, controlled rate (e.g., 2-5°C/min) through the melting transition.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Diagram of DSC Workflow for Melting Point Determination:

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination

The reported boiling point of 101-102 °C at 12 mmHg indicates that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition at elevated temperatures. Therefore, vacuum distillation is the most appropriate method for its purification and boiling point determination.

Causality Behind Experimental Choices:

-

Vacuum Distillation: By reducing the pressure, the boiling point of a liquid is lowered.[5][6] This is crucial for high-boiling compounds that might decompose at their atmospheric boiling point.

-

Stirring: The use of a magnetic stir bar is essential to prevent bumping and ensure smooth boiling under reduced pressure. Boiling chips are ineffective under vacuum as the trapped air within their pores is rapidly removed.[7]

-

Thermometer Placement: The thermometer bulb must be positioned so that its top is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid, providing an accurate boiling point reading.[]

Step-by-Step Protocol for Boiling Point Determination via Vacuum Distillation:

-

Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly greased to maintain a good vacuum seal.

-

Sample and Stir Bar: Place the this compound sample (a sufficient amount to fill the flask to about one-third to one-half of its volume) and a magnetic stir bar into the distillation flask.

-

System Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.

-

Heating and Stirring: Begin stirring the sample and gently heat the distillation flask using a heating mantle.

-

Observation and Recording:

-

Observe the temperature at which the liquid begins to boil and a steady reflux is established.

-

Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Continue to monitor the temperature and pressure. A stable temperature reading during the collection of the main fraction corresponds to the boiling point at that pressure.

-

-

Pressure Measurement: The pressure of the system should be monitored throughout the distillation using a manometer.

Diagram of Vacuum Distillation Workflow:

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound and the experimental methodologies for their determination. A comprehensive understanding and accurate measurement of the melting and boiling points are fundamental for the successful application of this chiral alcohol in research and development, particularly in the pharmaceutical industry where purity and precise characterization are of utmost importance. The provided protocols, grounded in established scientific principles, offer a reliable framework for obtaining high-quality data for this key synthetic intermediate.

References

-

Chemistry LibreTexts. 5.1: Chiral Molecules. [Link]

-

Wikipedia. Chirality (chemistry). [Link]

-

Grasas y Aceites. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. [Link]

-

ACS Publications. Investigation of Chiral Smectic Phases and Conformationally Disordered Crystal Phases of the Liquid Crystalline 3F5FPhH6 Compound Partially Fluorinated at the Terminal Chain and Rigid Core. [Link]

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

University of Rochester Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

-

National Taiwan University. Experiment 21 DISTILLATION. [Link]

-

Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. This compound | 104713-12-4 [m.chemicalbook.com]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chirality and Absolute Configuration of 1-Phenyl-2-propen-1-ol

Abstract

This technical guide provides a comprehensive overview of the stereochemical aspects of 1-phenyl-2-propen-1-ol, a chiral allylic alcohol with significant applications as a synthetic intermediate in the pharmaceutical and fine chemical industries. The guide delves into the methodologies for obtaining enantiomerically pure forms of this compound through both enantioselective synthesis and chiral resolution of the racemate. A core focus is placed on the definitive determination of its absolute configuration using advanced analytical techniques. Detailed, field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Mosher's ester analysis are presented. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of stereochemical control and analysis for this important chiral building block.

The Significance of Chirality: The Case of 1-Phenyl-2-propen-1-ol

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to selectively synthesize and definitively characterize the absolute configuration of a single enantiomer is paramount in modern drug development. 1-Phenyl-2-propen-1-ol, possessing a stereocenter at the carbinol carbon, is a valuable chiral precursor for the synthesis of a variety of more complex chiral molecules. The precise stereochemistry at this center dictates the ultimate stereochemistry of the final product, making its unambiguous assignment a critical step in any synthetic endeavor.

Accessing Enantiomerically Pure 1-Phenyl-2-propen-1-ol

Two primary strategies are employed to obtain single enantiomers of 1-phenyl-2-propen-1-ol: enantioselective synthesis from a prochiral precursor and resolution of a racemic mixture.

Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] In the case of 1-phenyl-2-propen-1-ol, the precursor is the corresponding α,β-unsaturated ketone, 1-phenyl-2-propen-1-one (phenyl vinyl ketone). The CBS reduction utilizes a chiral oxazaborolidine catalyst, which complexes with borane to create a chiral reducing agent. This complex then coordinates with the ketone in a sterically defined manner, leading to the preferential delivery of a hydride to one face of the carbonyl group, resulting in a high enantiomeric excess (ee) of one enantiomer of the allylic alcohol.

Experimental Protocol: Enantioselective Synthesis via CBS Reduction

Materials:

-

1-Phenyl-2-propen-1-one

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

-

Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C.

-

In a separate flask, dissolve 1-phenyl-2-propen-1-one (1.0 eq.) in anhydrous THF.

-

Slowly add the solution of the ketone to the catalyst-borane complex at 0 °C over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-phenyl-2-propen-1-ol.

Chiral Resolution: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[2][3] Lipases are commonly employed for the kinetic resolution of chiral alcohols through enantioselective acylation.[4] In a typical procedure, a lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by standard chromatographic techniques.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-Phenyl-2-propen-1-ol

Materials:

-

Racemic 1-phenyl-2-propen-1-ol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous toluene

-

Molecular sieves (4 Å)

Procedure:

-

To a flask containing racemic 1-phenyl-2-propen-1-ol (1.0 eq.) and anhydrous toluene, add activated 4 Å molecular sieves.

-

Add vinyl acetate (0.5 eq.) to the mixture.

-

Add the immobilized lipase (e.g., 20 mg per mmol of alcohol).

-

Seal the flask and shake the mixture at a constant temperature (e.g., 40 °C) in an orbital incubator.

-

Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

When the conversion reaches approximately 50%, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the acylated product by flash column chromatography on silica gel.

Determination of Absolute Configuration

Once an enantiomerically enriched sample of 1-phenyl-2-propen-1-ol is obtained, its absolute configuration must be unequivocally determined. This section details two powerful analytical techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral alcohols.[5][6]

Experimental Protocol: Chiral HPLC Analysis of 1-Phenyl-2-propen-1-ol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[7][8]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm or 254 nm.

-

Sample Preparation: Prepare a dilute solution of the 1-phenyl-2-propen-1-ol sample in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Record the chromatogram. The two enantiomers should appear as two distinct peaks with different retention times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Data Presentation: Representative Chiral HPLC Data

| Parameter | Value |

| Column | Chiralcel® OD-H |

| Mobile Phase | n-Hexane/Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | 220 nm |

| Retention Time (R-enantiomer) | ~12.5 min |

| Retention Time (S-enantiomer) | ~14.2 min |

Note: Retention times are illustrative and can vary based on the specific HPLC system and column batch.

NMR Spectroscopy: The Modified Mosher's Ester Analysis

The modified Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[9][10][11][12][13][14] The method involves the derivatization of the chiral alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons in the vicinity of the stereocenter in the ¹H NMR spectra of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.

Experimental Protocol: Modified Mosher's Ester Analysis

Materials:

-

Enantiomerically enriched 1-phenyl-2-propen-1-ol

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Preparation of the (R)-MTPA ester: a. In a dry NMR tube, dissolve a small amount (~5 mg) of the enantiomerically enriched 1-phenyl-2-propen-1-ol in anhydrous pyridine (~0.5 mL). b. Add a slight excess of (R)-MTPA-Cl. c. Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

-

Preparation of the (S)-MTPA ester: a. Follow the same procedure as above, but use (S)-MTPA-Cl.

-

NMR Analysis: a. Acquire the ¹H NMR spectra of both the (R)- and (S)-MTPA esters in CDCl₃. b. Assign the proton signals for both diastereomers, paying close attention to the protons on the propenyl group and the phenyl group of the alcohol. c. Calculate the chemical shift differences (Δδ = δS - δR) for each corresponding proton. d. Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the carbinol center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.

Data Presentation: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of 1-Phenyl-2-propen-1-ol

| Protons | Expected Δδ (ppm) |

| Vinyl Protons (H₂C=CH-) | Negative |

| Phenyl Protons (C₆H₅-) | Positive |

A positive Δδ for the phenyl protons and a negative Δδ for the vinyl protons would indicate an (R) configuration for the 1-phenyl-2-propen-1-ol.

Visualization of Experimental Workflows

Caption: Workflow for Enantioselective Synthesis via CBS Reduction.

Caption: Workflow for Enzymatic Kinetic Resolution.

Caption: Workflow for Mosher's Ester Analysis.

Conclusion

The stereochemical integrity of 1-phenyl-2-propen-1-ol is a critical parameter for its successful application in asymmetric synthesis. This guide has outlined robust and reliable methodologies for both the preparation of its enantiomerically pure forms and the definitive assignment of its absolute configuration. The Corey-Bakshi-Shibata reduction offers an elegant route for the direct synthesis of a single enantiomer, while enzymatic kinetic resolution provides an effective means of separating the racemate. The combination of chiral HPLC for determining enantiomeric purity and the modified Mosher's ester analysis for assigning absolute configuration provides a comprehensive analytical toolkit for researchers in the field. The protocols and data presented herein serve as a practical resource for scientists and professionals engaged in the synthesis and characterization of chiral molecules.

References

-

Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010). Kinetic Resolution of Racemic 1-phenyl 1-propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Artificial Cells, Blood Substitutes, and Immobilization Biotechnology, 38(5), 288-293. [Link]

-

Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. (2025, August 7). ResearchGate. [Link]

-

Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of... (n.d.). ResearchGate. [Link]

-

CBS Reduction, Enantioselective Catalysis. (2021, September 15). YouTube. [Link]

-

Supporting information for... (n.d.). The Royal Society of Chemistry. [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

-

How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? (2017, June 25). Chemistry Stack Exchange. [Link]

-

The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (n.d.). MDPI. [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

MTPA. (n.d.). Grokipedia. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]

-

Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Springer Nature Experiments. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (n.d.). Matilda. [Link]

-

Chiralcel-OD-H-OJ-H_Manual.pdf. (n.d.). HPLC. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2025, August 9). ResearchGate. [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). National Institutes of Health. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Institutes of Health. [Link]

-

Column description. (n.d.). HPLC. [Link]

-

1 H NMR spectrum of... (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

(1S)-1-Phenylprop-2-En-1-Ol. (n.d.). PubChem. [Link]

-

1-Phenyl-2-propanol. (n.d.). PubChem. [Link]

-

2-Propen-1-ol, 3-phenyl-. (n.d.). NIST WebBook. [Link]

Sources

- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. hplc.eu [hplc.eu]

- 8. hplc.eu [hplc.eu]

- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 13. matilda.science [matilda.science]

- 14. researchgate.net [researchgate.net]

Discovery and history of chiral allyl alcohols in synthesis

An In-Depth Technical Guide to the Discovery and Synthetic History of Chiral Allyl Alcohols

Abstract

Chiral allylic alcohols are foundational building blocks in modern organic synthesis, serving as versatile intermediates in the construction of complex, stereochemically rich molecules, including a vast number of natural products and pharmaceuticals. Their intrinsic functionality—a stereogenic center adjacent to a readily modifiable alkene—provides a powerful handle for subsequent chemical transformations. This guide traces the historical and scientific evolution of methods for accessing these critical synthons, from early stoichiometric and resolution-based approaches to the development of highly efficient and enantioselective catalytic systems. We will explore the mechanistic underpinnings of seminal contributions, such as the Sharpless-Katsuki Asymmetric Epoxidation and catalytic asymmetric carbonyl allylations, providing field-proven insights into the causality behind experimental choices and the self-validating nature of these robust protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital area of asymmetric synthesis.

Introduction: The Strategic Importance of Chiral Allyl Alcohols

Chirality is a fundamental property of molecules that dictates their biological activity. In drug development, the ability to selectively synthesize a single enantiomer of a therapeutic agent is paramount, as the "wrong" enantiomer can be inactive or even harmful[1]. Chiral allylic alcohols are particularly prized intermediates because they embed multiple points of functionality into a single, stereodefined scaffold. The hydroxyl group can be used to direct subsequent reactions, act as a nucleophile or electrophile upon activation, and the adjacent alkene can undergo a wide range of transformations, including oxidation, reduction, and addition reactions. This versatility makes them indispensable in the synthesis of complex targets like polyketides, terpenes, and saccharides[2][3].

The journey to control the absolute stereochemistry of these molecules is a story of ingenuity, beginning with classical methods and culminating in the catalytic, atom-economical processes that define modern synthesis.

Foundational Strategies: Resolution and Stoichiometric Control

Prior to the advent of catalytic asymmetric methods, the primary means of obtaining enantioenriched allylic alcohols involved either the separation of racemic mixtures (resolution) or the use of stoichiometric amounts of a chiral auxiliary.

Kinetic Resolution

Kinetic resolution exploits the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst or reagent. While effective, this strategy is inherently limited to a maximum theoretical yield of 50% for the desired, unreacted enantiomer[4].

-

Enzymatic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic allylic alcohol, allowing for the separation of the resulting ester from the unreacted, enantioenriched alcohol[1][5]. This remains a valuable method, particularly on an industrial scale.

-

Sharpless-Katsuki Epoxidation Resolution: The same catalytic system used for the asymmetric epoxidation of prochiral allylic alcohols can be applied to resolve racemic secondary allylic alcohols. One enantiomer reacts significantly faster to form an epoxy alcohol, leaving the slower-reacting enantiomer of the starting alcohol behind in high enantiomeric purity[4][6].

Stoichiometric Chiral Reagents

The first major advances in the de novo synthesis of chiral homoallylic alcohols (a related class, often derived from allyl alcohols) came from the development of chiral allylmetal reagents. In 1978, Hoffmann reported the use of a chiral allylborane derived from camphor for asymmetric carbonyl allylation[7][8]. This was followed by the development of highly effective reagents like Brown's B-allyldiisopinocampheylborane, which could be prepared from readily available α-pinene and provided excellent enantiomeric purities in reactions with aldehydes[9]. While groundbreaking, these methods required the synthesis and use of at least a full equivalent of the chiral reagent, generating significant waste.

A Paradigm Shift: The Sharpless-Katsuki Asymmetric Epoxidation

The field of asymmetric synthesis was irrevocably changed in 1980 with the discovery by K. Barry Sharpless and Tsutomu Katsuki of a catalytic system for the highly enantioselective epoxidation of primary and secondary allylic alcohols[2][10][11]. This reaction, for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, provided predictable and reliable access to chiral 2,3-epoxyalcohols, which are direct precursors to a wide variety of stereochemically defined molecules, including diols, aminoalcohols, and ethers[2][12].

The reaction's power lies in its use of a catalytic amount of a titanium(IV) isopropoxide complex, pre-treated with a chiral dialkyl tartrate ligand, to direct the delivery of an oxygen atom from tert-butyl hydroperoxide (TBHP) to one face of the alkene[3][10].

The Catalytic System and Mechanism

The key to the reaction's success is the formation of a well-defined dimeric titanium-tartrate catalyst in solution. The allylic alcohol substrate coordinates to one of the titanium centers, displacing an isopropoxide ligand. This coordination brings the alkene into the chiral environment of the catalyst, positioning it for a directed epoxidation by a TBHP molecule coordinated to the same titanium atom[3][12]. The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation with remarkable predictability.

Caption: Catalytic cycle of the Sharpless-Katsuki Epoxidation.

Predictive Mnemonic and Scope

A simple and powerful mnemonic allows for the prediction of the product's absolute stereochemistry. When the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner, L-(+)-diethyl tartrate (DET) directs epoxidation from the bottom (re) face, while D-(−)-DET directs it from the top (si) face[2][12]. This predictability holds true across a vast range of allylic alcohol substitution patterns, making it an exceptionally reliable synthetic tool[6][13].

| Substrate Type | Chiral Ligand | Typical Enantiomeric Excess (ee) | Reference |

| Primary (Z)-Allylic Alcohol | (+)-DET or (-)-DET | >90% | [10] |

| Primary (E)-Allylic Alcohol | (+)-DET or (-)-DET | >95% | [6] |

| Secondary Allylic Alcohol | (+)-DIPT or (-)-DIPT | >95% (often used for KR) | [6][13] |

| Trisubstituted Allylic Alcohol | (+)-DET or (-)-DET | >90% | [6] |

Table 1. Representative enantioselectivities achieved in the Sharpless-Katsuki Asymmetric Epoxidation. DIPT (diisopropyl tartrate) is sometimes used to enhance selectivity[6].

Experimental Protocol: Asymmetric Epoxidation of Geraniol

A standard protocol illustrates the practical application of this methodology.

-

Catalyst Preparation: A solution of titanium(IV) isopropoxide in dichloromethane is added to a solution of L-(+)-diethyl tartrate in dichloromethane at -20 °C under an inert atmosphere.

-

Substrate Addition: The allylic alcohol (e.g., geraniol) is added to the catalyst mixture.

-

Oxidant Addition: An anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise, and the reaction is stirred at -20 °C until completion (monitored by TLC).

-

Workup: The reaction is quenched by the addition of water, and the mixture is stirred at room temperature to hydrolyze the titanium complexes. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the chiral epoxy alcohol.

This reaction has been used in the total synthesis of numerous natural products, including the sex pheromone (+)-disparlure[14].

Asymmetric Carbonyl Allylation: Forging the C-C Bond

A complementary and equally powerful strategy for synthesizing chiral allylic alcohols (specifically, homoallylic alcohols) is the asymmetric addition of an allyl nucleophile to a carbonyl electrophile. The first such reaction was reported by Alexander Zaitsev in 1876 using an allylzinc reagent[7]. The modern era of this transformation focuses on achieving high enantioselectivity through catalysis.

Catalytic Asymmetric Allylation (CAA)

In 1991, Yamamoto disclosed the first catalytic enantioselective method, which employed a chiral boron Lewis acid catalyst with allyltrimethylsilane[7][8]. This opened the door to numerous other catalytic systems. A prominent example is the Keck Asymmetric Allylation, which uses an achiral allylstannane reagent in the presence of a chiral catalyst generated in situ from titanium(IV) isopropoxide and 1,1'-Bi-2-naphthol (BINOL)[15].

Caption: Simplified catalytic cycle for the Keck Asymmetric Allylation.

The chiral Ti-BINOL complex acts as a Lewis acid, activating the aldehyde by coordination and creating a chiral environment that directs the nucleophilic attack of the allylstannane to a specific face of the carbonyl.

| Catalyst System | Allyl Source | Aldehyde Scope | Typical ee% | Reference |

| Ti(OiPr)₄ / BINOL (Keck) | AllylSnBu₃ | Aromatic, Aliphatic | 90-99% | [7][15] |

| Chiral Boron Lewis Acid (Yamamoto) | AllylSiMe₃ | Aromatic | 80-92% | [7][8] |

| Cr(II) / Chiral Ligand (Nozaki-Hiyama-Kishi) | Allyl Halide | Aromatic, Aliphatic | 85-95% | [7] |

| Ru(II) / JOSIPHOS (Krische) | Allyl Acetate | Aromatic, Aliphatic | 90-98% | [7][8] |

Table 2. Comparison of selected catalytic systems for asymmetric carbonyl allylation.

Modern Strategies: Reductions and Allylic Substitutions

Beyond epoxidation and allylation, other powerful catalytic strategies have emerged, focusing on the asymmetric reduction of prochiral ketones or the enantioselective substitution at an allylic position.

Asymmetric Reduction of Enones

The asymmetric reduction of α,β-unsaturated ketones (enones) provides a direct route to chiral allylic alcohols. This can be achieved through:

-

Catalytic Hydrosilylation/Hydrogenation: Transition metal catalysts (e.g., copper, rhodium, ruthenium) with chiral ligands can effectively reduce the carbonyl group in high enantioselectivity[16][17].

-

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), and whole-cell systems (e.g., Candida chilensis, Pichia delftensis) offer exceptional selectivity under mild, aqueous conditions. They are increasingly used in pharmaceutical manufacturing for the synthesis of chiral alcohol intermediates[1]. For instance, a pilot-scale process using Candida chilensis was developed for the enantioselective reduction of a prochiral enone to an (R)-allylic alcohol intermediate for an integrin receptor antagonist, achieving a 90% yield and >95% ee[1].

Catalytic Asymmetric Allylic Substitution

Instead of building the molecule around the chiral center, these methods install the hydroxyl group (or a precursor) onto a prochiral allylic substrate. A leading example is the palladium(II)-catalyzed asymmetric allylic esterification developed by Overman[16][18]. In this process, a prochiral (Z)-allylic alcohol is converted to a trichloroacetimidate intermediate, which then undergoes an enantioselective S_N2' substitution with a carboxylic acid in the presence of a chiral palladium catalyst[16][18][19]. This method produces branched allylic esters, which can be easily hydrolyzed to the desired chiral allylic alcohols, with high yields and excellent enantioselectivity (86-99% ee)[18].

Caption: Workflow for synthesis via asymmetric allylic esterification.

Applications in Drug Development and Total Synthesis

The methodologies described above are not merely academic curiosities; they are enabling tools for the creation of high-value molecules.

-

Montelukast (Singulair®): The synthesis of this asthma medication involves a key step where a ketone is stereoselectively reduced to an (S)-alcohol intermediate[1]. While the commercial route uses a stoichiometric chiral borane, biocatalytic routes using ketoreductases have been developed as greener alternatives.

-

Integrin Receptor Antagonists: As mentioned, a key (R)-allylic alcohol intermediate for a potential osteoporosis drug was synthesized on a pilot scale using a whole-cell enzymatic reduction of an enone[1].

-

Polyketide Natural Products: Carbonyl allylation and crotylation reactions are fundamental to the synthesis of polyketides, a broad class of medically important natural products. The Krische allylation, for example, was used to prepare the macrodiolide ionophore (+)-SCH 351448[7]. The Sharpless epoxidation has been instrumental in the synthesis of natural products like methymycin and erythromycin[2].

Conclusion and Future Outlook

The history of chiral allyl alcohol synthesis mirrors the evolution of asymmetric synthesis itself. The field has progressed from laborious resolutions and wasteful stoichiometric reagents to elegant and powerful catalytic solutions that provide high levels of stereocontrol with minimal waste. The Sharpless-Katsuki epoxidation stands as a monumental achievement, offering unparalleled reliability and predictability. It has been complemented by a diverse and powerful toolkit of catalytic methods, including asymmetric carbonyl additions, reductions, and allylic substitutions, with biocatalysis emerging as a particularly sustainable and efficient option. For the modern researcher and drug development professional, this rich history provides a versatile array of field-proven strategies to construct the complex, chiral molecules that drive innovation in medicine and materials science. Future developments will likely focus on further expanding the substrate scope, developing catalysts based on more earth-abundant metals, and integrating these reactions into multi-step, one-pot sequences to further enhance synthetic efficiency.

References

-

Katsuki, T., & Martin, V. S. (n.d.). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. Retrieved from [Link]

-

Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(42), 15185–15191. Available at: [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. Retrieved from [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]

-

Oregon State University. (n.d.). The Sharpless-Katsuki Enantioselective Epoxidation. Retrieved from [Link]

-

Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. Retrieved from [Link]

-

Katsuki, T., & Martin, V. S. (2004). Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction. Organic Reactions. Available at: [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. Available at: [Link]

-

Wikipedia. (n.d.). Carbonyl allylation. Retrieved from [Link]

-

Krische, M. J., & Herbage, M. A. (2023). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Synthesis, 55(10), 1487-1496. Available at: [Link]

-

Krische, M. J., & Herbage, M. A. (2023). Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes. Synthesis, 55(10), 1487-1496. Available at: [Link]

-

Chiu, P., & Zhang, X. (2021). Preparation of Chiral Allylic Alcohols by Asymmetric Reduction of Substituted Cycloalkenones. Synfacts, 17(10), 1152. Available at: [Link]

-

Marín-Plaza, P., & Córdova, A. (2010). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 107(48), 20641-20646. Available at: [Link]

-

de Miranda, A. S., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. RSC Advances, 9(3), 1539-1561. Available at: [Link]

-

Chem-Station. (2014). Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

-

Brown, H. C., & Jadhav, P. K. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. The Journal of Organic Chemistry, 49(22), 4089-4095. Available at: [Link]

-

Chemistry LibreTexts. (2023). Keck Asymmetric Allylation. Retrieved from [Link]

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. pnas.org [pnas.org]

- 5. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Carbonyl allylation - Wikipedia [en.wikipedia.org]

- 8. Carbonyl Allylation and Crotylation: Historical Perspective, Relevance to Polyketide Synthesis, and Evolution of Enantioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. york.ac.uk [york.ac.uk]

- 10. organicreactions.org [organicreactions.org]

- 11. Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction | Semantic Scholar [semanticscholar.org]

- 12. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 13. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Catalytic Asymmetric Synthesis of Chiral Allylic Esters [organic-chemistry.org]

- 19. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

A Technical Guide to (R)-1-Phenyl-2-propen-1-ol: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Allylic Alcohols

In the landscape of modern pharmaceutical development, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have shifted regulatory and industrial focus towards single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects. Within the arsenal of chiral building blocks, allylic alcohols stand out for their synthetic versatility. These structures possess three key functional points—a stereocenter, a hydroxyl group, and a reactive alkene—that can be manipulated with a high degree of stereocontrol.

(R)-1-Phenyl-2-propen-1-ol, also known as (R)-phenyl vinyl carbinol, is a valuable chiral intermediate whose structure is a key motif in numerous biologically active compounds. Its utility stems from the ability to direct subsequent chemical transformations, such as stereoselective epoxidations, additions, and substitutions, making it a powerful precursor for constructing complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, reliable synthesis protocols, and robust analytical methods for quality control, designed to empower researchers in its effective application.

Part 1: Physicochemical Properties and Safety

A thorough understanding of the physical properties and safety profile of a reagent is the foundation of its effective and safe use in the laboratory.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. Data is compiled from supplier technical sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 104713-12-4 | [1] |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| Appearance | Liquid | [1] |

| Density | 1.021 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.543 | [1] |

| Specific Rotation [α]²⁰/D | +1.0 ± 0.5°, c=3.2% in chloroform | [3] |

| Boiling Point | Not available (likely high, distillation under vacuum recommended) | |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). | General Knowledge |

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar aromatic alcohols provides a strong basis for handling precautions.

-

Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-